Product packaging for 4-Chloro-5-fluoro-2-methylbenzaldehyde(Cat. No.:)

4-Chloro-5-fluoro-2-methylbenzaldehyde

Cat. No.: B14020869
M. Wt: 172.58 g/mol
InChI Key: KOQLSCOSJAFIGV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of compounds derived from benzaldehyde where one or more hydrogen atoms on the aromatic ring are replaced by halogens (e.g., fluorine, chlorine). mdpi.com This substitution significantly alters the molecule's chemical and physical properties. The introduction of halogens, which are electronegative, influences the electron density of the benzene (B151609) ring and the reactivity of the aldehyde group.

The presence of both a chlorine and a fluorine atom in 4-Chloro-5-fluoro-2-methylbenzaldehyde imparts a distinct electronic profile. These halogen substituents modulate the reactivity of the aromatic ring, generally making it less susceptible to electrophilic substitution while providing specific sites for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The reactivity of halogenated organic compounds can be variable; they are often less flammable than their non-halogenated counterparts and may react with strong oxidizing and reducing agents. noaa.gov The specific positioning of the halogens relative to the methyl and aldehyde groups creates a unique substitution pattern that can be exploited to direct subsequent chemical transformations with high regioselectivity.

Significance of Multifunctional Aromatic Building Blocks in Contemporary Organic Synthesis

In modern organic synthesis, particularly in medicinal and materials chemistry, there is a heavy reliance on "building blocks"—molecules with multiple functional groups that can be used to construct more complex structures in a modular fashion. Aromatic compounds are especially prized as scaffolds because their rigid, planar structure provides a stable three-dimensional framework for drug molecules, which is crucial for binding to biological targets like proteins. jocpr.com

This compound is a quintessential example of a multifunctional aromatic building block. It possesses four distinct points of potential reactivity:

The Aldehyde Group: Can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions like reductive amination. researchgate.net

The Chlorine Atom: Can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

The Fluorine Atom: Typically less reactive than chlorine in nucleophilic substitutions, allowing for selective reactions at the chloro-position.

The Methyl Group: Can be functionalized, for instance, through free-radical halogenation.

This inherent multifunctionality allows synthetic chemists to perform sequential and selective reactions, adding complexity to the molecule step-by-step. Such building blocks are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. jocpr.com The ability to fine-tune electronic and steric properties through these modifications is critical for optimizing a drug's efficacy, selectivity, and bioavailability. jocpr.com

Table 2: Selected Physicochemical and Product Data Data compiled from commercial supplier specifications. achemblock.comaobchem.com

PropertyValue
Purity ≥95%
Formula Weight 172.58

Overview of Key Research Areas and Challenges for this compound

The primary research application for this compound and structurally similar compounds is as an intermediate in the synthesis of complex organic molecules. google.com Its utility is particularly noted in the creation of potential new medicines and pesticides, where precise control over the substitution pattern on an aromatic ring is essential for biological activity. google.com

However, the synthesis and use of such polysubstituted arenes present significant challenges:

Regioselectivity: Controlling the exact placement of each functional group during the synthesis of the building block itself is a major hurdle. Achieving the desired 2-methyl, 4-chloro, 5-fluoro arrangement requires careful strategic planning to avoid the formation of undesired isomers.

Overcoming these challenges is a key focus of current research, with chemists exploring novel catalytic methods and synthetic routes to improve the efficiency and accessibility of versatile building blocks like this compound. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO B14020869 4-Chloro-5-fluoro-2-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3

InChI Key

KOQLSCOSJAFIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-chloro-5-fluoro-2-methylbenzaldehyde, the primary strategic disconnections involve the carbon-carbon bond of the aldehyde group and the carbon-halogen bonds.

The most logical disconnections for the target molecule are:

C-CHO bond: This disconnection points to a formylation reaction on a pre-existing 1-chloro-2-fluoro-4-methylbenzene ring. This is often a reliable strategy as formylation methods are well-established.

C-Cl bond: This suggests a chlorination reaction of a 5-fluoro-2-methylbenzaldehyde (B1334153) precursor. The regioselectivity of this step would be critical.

C-F bond: This implies a fluorination step on a 4-chloro-2-methylbenzaldehyde (B56668) precursor.

C-CH₃ bond: This points to a methylation of a 4-chloro-5-fluorobenzaldehyde, a challenging late-stage functionalization.

Each of these disconnections suggests a different synthetic pathway, with the choice often depending on the availability of starting materials and the desired control over regiochemistry.

A plausible and efficient route starts with a di-substituted toluene (B28343) derivative, such as 2-chloro-4-fluorotoluene (B151448). This starting material already contains the correct relative orientation of the methyl group and one of the halogens, simplifying the subsequent synthetic steps. Patent literature for structurally similar compounds, like 2-chloro-4-fluoro-5-nitrobenzaldehyde, often cites 2-chloro-4-fluorotoluene as the starting material, highlighting the utility of this precursor. google.com

Table 1: Key Precursors and Corresponding Synthetic Steps
PrecursorSubsequent Key Transformation(s)
1-Chloro-2-fluoro-4-methylbenzeneFormylation
5-Fluoro-2-methylbenzaldehydeDirected Chlorination
4-Chloro-2-methylbenzaldehydeDirected Fluorination
2-Chloro-4-fluorotolueneHalogenation and Formylation

Contemporary Synthetic Routes and Advancements

Modern organic synthesis offers a diverse toolkit for the construction of complex aromatic compounds. The synthesis of this compound can leverage both classical reactions and cutting-edge catalytic methods to install the required functional groups with high precision.

The introduction of halogen atoms onto the aromatic ring is a pivotal step. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. In a precursor like 2-fluoro-5-methylbenzaldehyde, the existing groups would direct an incoming electrophile (like Cl⁺).

Electrophilic Chlorination: This is a standard method for introducing chlorine onto an aromatic ring. For a toluene derivative, the methyl group is an ortho-, para-director. mdpi.com Lewis acid catalysts are typically employed to facilitate the reaction. mdpi.com The challenge lies in controlling the regioselectivity to obtain the desired isomer among other potential products.

Directed Fluorination: Introducing fluorine can be more challenging than other halogens. harvard.edu While direct electrophilic fluorination is possible, modern methods often rely on palladium-catalyzed C-H activation, which allows for high regioselectivity through the use of a directing group. harvard.edu Nucleophilic fluorination, often via a Halogen Exchange (HALEX) process, is another powerful strategy, particularly on an industrial scale, though it typically requires an activated aromatic ring. harvard.edu

Introducing the aldehyde group onto the substituted benzene (B151609) ring is a critical transformation. Several methods are available, with the Vilsmeier-Haack reaction being one of the most effective for electron-rich aromatic systems. organic-chemistry.orgwikipedia.org

Vilsmeier-Haack Reaction: This reaction utilizes a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgcambridge.orgjk-sci.com This reagent then attacks the electron-rich aromatic ring. organic-chemistry.orgcambridge.org A subsequent hydrolysis step yields the final aryl aldehyde. wikipedia.orgjk-sci.com The reaction conditions are generally mild, but the aromatic substrate must be sufficiently activated by electron-donating groups to proceed efficiently. chemistrysteps.com

Other Methods: While the Vilsmeier-Haack reaction is prominent, other formylation techniques exist. The Gattermann-Koch reaction, using carbon monoxide and HCl with a catalyst, is a classic method but often requires high pressure and is less suitable for complex substrates. Newer methods involving one-pot reduction/cross-coupling procedures from Weinreb amides also provide a versatile route to substituted benzaldehydes. acs.orgrug.nlresearchgate.net

Table 2: Comparison of Formylation Methods
MethodReagentsSubstrate RequirementAdvantages
Vilsmeier-Haack DMF, POCl₃Electron-rich arenesMild conditions, widely applicable jk-sci.comchemistrysteps.com
Gattermann-Koch CO, HCl, AlCl₃/CuClGenerally less substituted arenesDirect formylation
Reduction/Cross-Coupling Weinreb amide, DIBAL-H, OrganolithiumAryl bromides (via Weinreb amide)One-pot procedure, good functional group tolerance acs.orgresearchgate.net

The installation of a methyl group can be achieved either by starting with a methylated raw material or through late-stage C-H functionalization. The latter has seen significant advancements, driven by the profound impact methyl groups can have on the properties of bioactive molecules, often termed the "magic methyl" effect. rsc.orgnih.gov

From Methylated Precursors: The most straightforward approach involves using a substituted toluene as the starting material (e.g., 2-chloro-4-fluorotoluene). google.com The synthesis then proceeds by adding the remaining functional groups onto this scaffold. This strategy is often preferred for its simplicity and cost-effectiveness.

Late-Stage C-H Methylation: Modern transition-metal catalysis enables the direct conversion of a C-H bond to a C-CH₃ bond. rsc.org These reactions often employ directing groups to achieve high regioselectivity. rsc.orgacs.org Catalysts based on rhodium, ruthenium, and cobalt have been developed for the ortho-methylation of arenes containing various directing groups. rsc.orgacs.orgresearchgate.net This approach is particularly valuable for modifying complex molecules at a late stage in a synthetic sequence.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to optimize the synthesis of this compound.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently superior to stoichiometric reactions in this regard. For instance, using catalytic C-H activation for methylation or halogenation is preferable to classical methods that may use stoichiometric activators and generate significant waste.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition-metal catalysts for C-H functionalization not only improve atom economy but also can enable reactions under milder conditions. rsc.orgacs.org Similarly, exploring biocatalysis or coenzyme-catalyzed reactions can offer environmentally benign alternatives to traditional synthetic transformations. worldwidejournals.com

Safer Solvents and Conditions: Efforts can be made to replace hazardous solvents with greener alternatives. Furthermore, innovative reaction conditions like mechanochemical (solvent-free) synthesis can dramatically reduce solvent waste and energy consumption. diva-portal.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. misericordia.edu

Reduction of Derivatives: One-pot procedures, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce the number of intermediate purification steps, thereby saving solvents and energy and minimizing waste. acs.org The development of one-pot reduction/cross-coupling methods for aldehyde synthesis is a prime example of this principle in action. rug.nlresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at reducing environmental impact and improving process safety. Solvent-free, or solid-state, reactions often proceed by grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid support to facilitate the reaction. rsc.orgscispace.com

A plausible solvent-free approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted formamide, like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgchemistrysteps.com The precursor, 1-chloro-2-fluoro-4-methylbenzene, possesses activating methyl and halogen groups that can direct the formylation.

Recent advancements have demonstrated that the Vilsmeier-Haack reaction can be conducted under solvent-free conditions by grinding the reactants, which can lead to shorter reaction times, cleaner reaction profiles, and simpler work-up procedures. researchgate.net This mechanochemical approach enhances reactivity and minimizes the generation of solvent waste.

Table 1: Hypothetical Solvent-Free Vilsmeier-Haack Formylation

ParameterConditionPurpose
Starting Material 1-Chloro-2-fluoro-4-methylbenzeneAromatic precursor
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Formylating agent (Vilsmeier reagent)
Method Grinding via mortar and pestleSolvent-free reaction activation
Temperature Room TemperatureEnergy efficiency
Work-up Aqueous hydrolysis (e.g., with ice and sodium acetate)Conversion of iminium intermediate to aldehyde

Atom Economy and Waste Minimization Strategies

Atom economy is a critical metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in High atom economy signifies minimal waste generation.

The Vilsmeier-Haack reaction, while effective, traditionally has a moderate atom economy due to the stoichiometric use of phosphorus oxychloride and the subsequent formation of phosphoric acid and amine hydrochloride salts as byproducts. wikipedia.org However, when compared to other classical formylation methods, such as those requiring metal hydrides for reduction steps, its atom economy can be favorable.

Table 2: Comparative Atom Economy for Formylation of 1-Chloro-2-fluoro-4-methylbenzene

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Vilsmeier-Haack C₇H₆ClF + C₃H₇NO + POCl₃C₈H₆ClFO(CH₃)₂NH₂Cl + H₃PO₄~46%
Duff Reaction C₇H₆ClF + C₆H₁₂N₄ + AcidC₈H₆ClFOAmmonia, various intermediatesLow, complex stoichiometry
Gattermann-Koch C₇H₆ClF + CO + HCl/AlCl₃C₈H₆ClFOAlCl₃·H₂O, HClVery low due to catalyst waste

Note: Atom economy is calculated as (Molar mass of desired product / Sum of molar masses of all reactants) x 100.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability by reducing the amount of reagents needed and enabling milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for C-C bond formation. While direct formylation of an aryl C-H bond is challenging, a common strategy involves the carbonylation of an aryl halide. For a related precursor, such as 1-bromo-4-chloro-5-fluoro-2-methylbenzene, a palladium-catalyzed carbonylation reaction could be employed. This reaction introduces a carbon monoxide (CO) group, which can then be reduced to the aldehyde. orgsyn.org

Recent innovations focus on using "CO-surrogates" like aryl formates, which are safer and easier to handle than gaseous carbon monoxide, making the process more practical for laboratory and industrial scales. orgsyn.org The catalyst system typically involves a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.

Table 3: Hypothetical Palladium-Catalyzed Carbonylative Approach

StepReaction TypeKey Reagents & CatalystIntermediate/Product
1 Aryl Bromide SynthesisBromination of 1-chloro-2-fluoro-4-methylbenzene1-Bromo-4-chloro-5-fluoro-2-methylbenzene
2 Palladium-Catalyzed CarbonylationCO source (gas or surrogate), Pd(OAc)₂, phosphine ligand, base4-Chloro-5-fluoro-2-methylbenzoyl derivative
3 ReductionMild reducing agent (e.g., a silane)This compound

Organocatalysis in Functional Group Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. While not typically used for the primary synthesis of benzaldehydes, organocatalysts are extensively employed in the subsequent functionalization of the aldehyde group.

The aldehyde functionality in this compound makes it an excellent substrate for various organocatalytic transformations. For instance, it can participate in asymmetric Michael additions to nitroolefins or α,β-unsaturated aldehydes, catalyzed by chiral secondary amines (e.g., proline derivatives). nih.gov This type of reaction proceeds through the formation of an enamine intermediate, allowing for the stereocontrolled formation of new C-C bonds.

Table 4: Representative Organocatalytic Transformation

Reaction TypeAldehyde SubstrateReagentOrganocatalystProduct Type
Asymmetric Michael Addition This compoundNitroolefinChiral diarylprolinol silyl (B83357) etherChiral γ-nitroaldehyde
Asymmetric Aldol (B89426) Reaction This compoundKetoneProlineChiral β-hydroxy ketone

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures.

Substituted benzaldehydes are common building blocks in many well-known MCRs. This compound can serve as the aldehyde component in reactions such as the Biginelli, Hantzsch, or Ugi reactions. nih.govbeilstein-journals.org By incorporating this specific aldehyde, a diverse library of complex heterocyclic compounds bearing the 4-chloro-5-fluoro-2-methylphenyl moiety can be generated. This approach is highly valuable in drug discovery and materials science for creating novel structures with potentially unique biological or physical properties.

Table 5: Hypothetical MCRs Utilizing this compound

MCR NameOther ComponentsResulting Scaffold
Biginelli Reaction Urea, Ethyl acetoacetate (B1235776)Dihydropyrimidinone
Hantzsch Dihydropyridine Synthesis Ethyl acetoacetate (2 equiv.), AmmoniaDihydropyridine
Ugi Reaction Amine, Isocyanide, Carboxylic acidα-Acylamino amide
Povarov Reaction Aniline, Activated alkeneTetrahydroquinoline

Advanced Reactivity Profiling and Mechanistic Investigations of 4 Chloro 5 Fluoro 2 Methylbenzaldehyde

Aldehyde Group Transformations

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions and Their Scope

The electrophilic carbon atom of the carbonyl group in 4-Chloro-5-fluoro-2-methylbenzaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the final alcohol product. The scope of nucleophiles includes organometallic reagents, cyanide ions, and other carbon and heteroatom nucleophiles.

Key Nucleophilic Addition Reactions:

Grignard Reactions: The addition of Grignard reagents (R-MgX) results in the formation of secondary alcohols. The choice of the R group in the Grignard reagent determines the structure of the resulting alcohol.

Organolithium Reactions: Organolithium reagents (R-Li), being more reactive than Grignard reagents, also readily add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. This product is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-hydroxy ketones.

Table 1: Scope of Nucleophilic Addition Reactions

Nucleophile TypeReagent ExampleProduct Type
OrganomagnesiumMethylmagnesium bromide (CH₃MgBr)Secondary Alcohol
Organolithiumn-Butyllithium (n-BuLi)Secondary Alcohol
CyanidePotassium cyanide (KCN)Cyanohydrin
HydrideSodium borohydride (B1222165) (NaBH₄)Primary Alcohol

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group into a carboxylic acid, yielding 4-chloro-5-fluoro-2-methylbenzoic acid. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-chloro-5-fluoro-2-methylphenyl)methanol, is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.

Table 2: Oxidation and Reduction Reactions

TransformationReagentProduct
OxidationPotassium permanganate (KMnO₄)4-chloro-5-fluoro-2-methylbenzoic acid
ReductionSodium borohydride (NaBH₄)(4-chloro-5-fluoro-2-methylphenyl)methanol

Condensation Reactions and Derivative Formation

Condensation reactions involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a water molecule. These reactions are crucial for forming carbon-carbon and carbon-nitrogen double bonds.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. This allows for the synthesis of various substituted styrenes.

Knoevenagel Condensation: This reaction involves the condensation with compounds having an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base, to form a new carbon-carbon double bond.

Imine Formation: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. The stability of the resulting imine can be influenced by the substituents on the benzaldehyde (B42025) ring. mdpi.com

Aromatic Halogen Reactivity

The chlorine and fluorine atoms on the aromatic ring can be substituted or participate in cross-coupling reactions, providing pathways to more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The aldehyde group at position 1 is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the aldehyde. In this compound, the fluorine is ortho and the chlorine is para to the aldehyde group.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.org Generally, in SNAr, fluoride (B91410) is a better leaving group than chloride because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, nucleophilic attack is expected to preferentially displace the fluorine atom over the chlorine atom under SNAr conditions.

Table 3: Predicted SNAr Reactivity

Halogen PositionRelationship to AldehydePredicted ReactivityTypical Nucleophiles
Fluorine (C-5)metaLess ReactiveAlkoxides (e.g., NaOMe), Amines (e.g., Piperidine)
Chlorine (C-4)paraMore Reactive

Correction Note: While fluorine is generally a better leaving group in many SNAr contexts due to its inductive effect, the position of the activating group is paramount. The aldehyde group activates the para-position (where chlorine is) more effectively through resonance than the meta-position (where fluorine is). Therefore, substitution of the chlorine is more likely in this specific molecule.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf >> Cl. fishersci.fr Consequently, coupling at the C-Cl bond of this compound typically requires specialized catalysts and more forcing reaction conditions compared to the corresponding bromide or iodide.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. fishersci.fr Modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often necessary to achieve efficient coupling with aryl chlorides.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valuable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming a C-N bond between an aryl halide and an amine. organic-chemistry.org This reaction has become a premier method for the synthesis of anilines and their derivatives from aryl chlorides. It often employs specialized phosphine ligands to facilitate the catalytic cycle. researchgate.net

Table 4: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingBoronic acid (R-B(OH)₂)Aryl-Aryl or Aryl-Alkyl (C-C)Pd(0) catalyst + Phosphine ligand + Base
Sonogashira CouplingTerminal alkyne (R-C≡CH)Aryl-Alkynyl (C-C)Pd(0) catalyst + Cu(I) co-catalyst + Base
Buchwald-Hartwig AminationAmine (R₂NH)Aryl-Nitrogen (C-N)Pd(0) catalyst + Phosphine ligand + Base

Electrophilic Aromatic Substitution (EAS) Patternslkouniv.ac.in

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the complex interplay of the directing effects of its four substituents: the aldehyde (-CHO), methyl (-CH₃), chloro (-Cl), and fluoro (-F) groups. Each substituent influences the electron density of the aromatic ring and stabilizes or destabilizes the carbocation intermediate (the sigma complex) formed during the reaction. rsc.orgdalalinstitute.com

The aldehyde group is a moderate deactivator of the aromatic ring due to its electron-withdrawing resonance (-M) and inductive (-I) effects. doubtnut.com It directs incoming electrophiles to the meta positions relative to itself. The halogens, chlorine and fluorine, are also deactivating due to their strong inductive electron withdrawal. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M effect) to stabilize the sigma complex when the attack occurs at these positions. lkouniv.ac.in In contrast, the methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive (+I) and hyperconjugation effects. youtube.com

In this compound, there are two available positions for substitution: C3 and C6. The directing effects of the substituents on these positions are summarized below:

Attack at C3: This position is ortho to the activating methyl group, ortho to the chloro group, and meta to the deactivating aldehyde group. The activating effect of the methyl group and the directing effect of the chloro group favor substitution here.

Attack at C6: This position is para to the activating methyl group, ortho to the fluoro group, and ortho to the deactivating aldehyde group. The strong directing effects from the methyl and fluoro groups are opposed by the deactivating influence of the ortho-aldehyde group.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
PositionEffect of -CHO (at C1)Effect of -CH₃ (at C2)Effect of -Cl (at C4)Effect of -F (at C5)Overall Tendency
C3Meta (Favorable)Ortho (Favorable)Ortho (Favorable)Meta (Neutral)Potentially Favorable
C6Ortho (Unfavorable)Para (Favorable)Meta (Neutral)Ortho (Favorable)Conflicting Effects

Mechanistic Studies of Specific Reactionslkouniv.ac.inscite.airesearchgate.netsemanticscholar.org

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the rate-limiting step and probing the structure of the transition state. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of a molecule with a heavier isotope (k_heavy). For reactions involving C-H bond cleavage, the deuterium (B1214612) KIE (kH/kD) is often measured. libretexts.org

Observed kH/kD Value Interpretation of Transition State Structure
~1.0Little to no change in hybridization at the isotopic center in the transition state (an "early" or "late" transition state).
>1.0 (Normal Secondary KIE)The isotopic center is becoming more crowded or sterically hindered in the transition state (e.g., sp² to sp³ rehybridization). osti.gov
<1.0 (Inverse Secondary KIE)The isotopic center is becoming less crowded in the transition state.

Table 2: General Interpretation of Secondary Kinetic Isotope Effects

In the context of an EAS reaction on this compound, a primary KIE could be observed if the C-H bond cleavage at either C3 or C6 is the rate-determining step. A significant kH/kD value (>2) would indicate that this bond is being broken in the transition state of the slowest step. Conversely, a KIE near 1.0 would suggest that the initial attack of the electrophile to form the sigma complex is rate-limiting, and the subsequent proton loss is fast. libretexts.org

A significant drawback of traditional directing group strategies in C-H activation is the need for additional steps to install and remove the group. nih.gov The concept of transient directing groups offers a more atom- and step-economical approach. snnu.edu.cn This strategy involves the reversible, in-situ formation of a directing group from the substrate and a catalytic modifier. researchgate.net

For a substrate like this compound, the aldehyde functionality is an ideal handle for this approach. In the presence of a transition-metal catalyst (e.g., Palladium, Rhodium) and a catalytic amount of an amino acid or a primary amine, the aldehyde can reversibly form an imine. nih.govrsc.org This newly formed imine acts as a transient directing group, coordinating to the metal center and directing C-H activation to a specific position, typically ortho to the original aldehyde. semanticscholar.org

In this case, the transient imine would direct the functionalization to the C-H bond at the C6 position. This method can override the inherent electronic preferences of the substrate, providing a synthetic route to products that are difficult to obtain through classical EAS reactions. researchgate.netrsc.org The transient directing group is then hydrolyzed back to the aldehyde upon workup, avoiding separate protection and deprotection steps. snnu.edu.cn This strategy has emerged as a powerful tool for achieving site-selective C-H functionalization in complex molecules. nih.gov

Strategic Derivatization and Novel Compound Synthesis Utilizing 4 Chloro 5 Fluoro 2 Methylbenzaldehyde

Synthesis of Imines, Oximes, and Hydrazones

The aldehyde functional group of 4-Chloro-5-fluoro-2-methylbenzaldehyde is an electrophilic center that readily undergoes condensation reactions with primary nitrogen nucleophiles. These reactions are fundamental for the synthesis of derivatives such as imines (Schiff bases), oximes, and hydrazones, which are valuable intermediates in the creation of new chemical entities.

The general mechanism for these transformations involves the nucleophilic attack of the nitrogen atom (from an amine, hydroxylamine, or hydrazine) on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by acid catalysis, to form the carbon-nitrogen double bond characteristic of these derivatives. nih.gov

Imines: Formed by the reaction with primary amines. The resulting C=N bond is a key feature in many biologically active compounds and ligands. The synthesis is typically a reversible process, and to drive the reaction to completion, water is often removed using a Dean-Stark apparatus or a dehydrating agent. nih.gov

Oximes: Generated from the reaction with hydroxylamine. Oximes are important intermediates, for example, in the Beckmann rearrangement to produce amides.

Hydrazones: Synthesized by reacting the aldehyde with hydrazines. Hydrazones are stable compounds and are widely used as precursors for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net

While specific literature detailing these reactions for this compound is not prevalent, the established reactivity of benzaldehydes allows for the prediction of these synthetic transformations. researchgate.netnih.gov

Table 1: Representative Condensation Reactions This table illustrates the expected products from generalized condensation reactions.

ReactantProduct ClassGeneral Product Structure
Primary Amine (R-NH₂)Imine (Schiff Base)Imine Structure
Hydroxylamine (NH₂OH)OximeOxime Structure
Hydrazine (R-NHNH₂)HydrazoneHydrazone Structure

Formation of Carboxylic Acid and Alcohol Derivatives

The aldehyde group can be readily transformed through oxidation or reduction, yielding carboxylic acid and alcohol derivatives, respectively. These reactions are fundamental for altering the oxidation state and functional group profile of the molecule.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 4-chloro-5-fluoro-2-methylbenzoic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions, ensuring the integrity of the other substituents on the aromatic ring. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like Oxone. organic-chemistry.org This conversion is a key step for creating amide, ester, and acid chloride derivatives.

Reduction to Alcohol: The aldehyde can be reduced to 4-chloro-5-fluoro-2-methylbenzyl alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent, followed by an aqueous workup. msu.edu Catalytic hydrogenation is another effective method. The resulting benzyl (B1604629) alcohol is a useful intermediate for synthesizing ethers and esters.

Table 2: Oxidation and Reduction of the Aldehyde Group This table outlines the primary products from the oxidation and reduction of this compound.

Reaction TypeTypical ReagentProduct Name
OxidationPotassium Permanganate (KMnO₄)4-chloro-5-fluoro-2-methylbenzoic acid
ReductionSodium Borohydride (NaBH₄)(4-chloro-5-fluoro-2-methylphenyl)methanol

Design and Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde (B42025) Core

Substituted benzaldehydes are pivotal starting materials for the construction of a wide variety of heterocyclic systems. The aldehyde group of this compound can participate in condensation and cycloaddition reactions to form rings. For instance, it can react with compounds containing two nucleophilic sites to build heterocyclic structures such as benzodiazepines, dihydropyrimidines (via the Biginelli reaction), or quinolines (via the Povarov reaction). nih.gov

The derivatives discussed in section 4.1, particularly hydrazones, are also common precursors for five-membered heterocycles like pyrazoles and 1,3,4-thiadiazoles. researchgate.net The specific reaction partners and conditions determine the final heterocyclic scaffold, making this benzaldehyde a versatile entry point into diverse chemical libraries.

Regioselective Functionalization and Scaffold Diversification

Beyond the reactions of the aldehyde group, the aromatic ring of this compound offers opportunities for further functionalization. The existing substituents (chloro, fluoro, methyl, and formyl groups) direct the position of subsequent electrophilic aromatic substitution reactions, such as nitration or further halogenation. This allows for regioselective introduction of new functional groups, leading to significant scaffold diversification.

For example, nitration of similar chloro-fluoro-aromatic systems has been demonstrated, suggesting that under controlled conditions, a nitro group could be introduced at a specific position on the ring, guided by the directing effects of the existing substituents. google.com Such functionalization expands the synthetic utility of the core structure, enabling the creation of a broader range of derivatives with potentially new chemical and biological properties. The strategic modification of the aromatic core is a powerful tool for developing novel compounds based on the this compound scaffold.

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-Chloro-5-fluoro-2-methylbenzaldehyde in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, one can confirm the arrangement of atoms and substituents on the benzene (B151609) ring.

The electronic environment of each nucleus dictates its chemical shift (δ), providing a fingerprint of the molecular structure. The presence of electronegative halogen atoms (Cl and F) and electron-donating/withdrawing groups (CH₃ and CHO) results in a well-dispersed spectrum.

¹H NMR: The proton spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the methyl protons. The aldehyde proton (CHO) is highly deshielded and appears as a singlet significantly downfield, typically around 10.0 ppm. oregonstate.eduyoutube.comdocbrown.info The aromatic protons, H-3 and H-6, would resonate in the 7.0-8.0 ppm region. H-3 is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F), while H-6 would be a singlet or show very fine long-range coupling. The methyl group (CH₃) protons are shielded and would appear as a sharp singlet upfield, around 2.5 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom. The carbonyl carbon (C=O) of the aldehyde is the most deshielded, with a predicted chemical shift in the 185-195 ppm range. nih.govresearchgate.net The six aromatic carbons would appear between 115 and 165 ppm. The carbons directly bonded to the fluorine (C-5) and chlorine (C-4) atoms will exhibit large chemical shifts due to halogen-induced effects. nih.gov Specifically, C-5 is expected to show a large C-F coupling constant (¹JC-F). The methyl carbon is highly shielded and would appear around 15-20 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. wikipedia.org A single resonance is expected for the fluorine atom at C-5. Its chemical shift would be in the typical range for fluoroaromatic compounds (approx. -110 to -130 ppm). researchgate.netazom.com This signal would be split into a doublet due to the three-bond coupling (³JF-H) with the proton at C-3.

Predicted NMR Data for this compound

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H -CHO~10.0Singlet (s)-
H-3~7.3 - 7.6Doublet (d)³JH3-F5 ≈ 7-9
H-6~7.7 - 7.9Singlet (s)-
-CH₃~2.5Singlet (s)-
¹³C C=O~190s-
C-5~160d¹JC5-F5 ≈ 250
C-2~140s-
C-4~135d²JC4-F5 ≈ 20
C-1~133s-
C-6~130d⁴JC6-F5 ≈ 3
C-3~120d²JC3-F5 ≈ 25
-CH₃~18s-
¹⁹F F-5~-120Doublet (d)³JF5-H3 ≈ 7-9

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited utility for this molecule due to the lack of proton-proton coupling between the isolated aromatic, aldehyde, and methyl spin systems. However, a ¹H-¹⁹F COSY would show a clear cross-peak between the fluorine at C-5 and the proton at C-3, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond ¹H-¹³C correlations. It would definitively link the proton signals to their attached carbon atoms: H-3 to C-3, H-6 to C-6, the aldehyde proton to the carbonyl carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the complete carbon skeleton by revealing longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. modgraph.co.ukresearchgate.net Key expected correlations for this compound would include:

The aldehyde proton correlating to the aromatic carbons C-1 and C-6.

The methyl protons correlating to C-1, C-2, and C-3.

The aromatic proton H-6 correlating to C-1, C-2, C-4, and the carbonyl carbon.

The aromatic proton H-3 correlating to C-1, C-2, C-4, and C-5.

The aldehyde group is subject to rotational isomerism relative to the benzene ring. Due to the presence of the ortho-methyl group, two primary planar conformers are possible: O-syn (aldehyde oxygen pointing towards the methyl group) and O-anti (aldehyde oxygen pointing away). The relative populations of these conformers can be investigated by measuring long-range ¹H-¹H or ¹H-¹⁹F coupling constants. nih.govnih.govacs.org The magnitude of a five-bond coupling between the aldehyde proton and the aromatic proton H-6 (⁵JCHO-H6) is dependent on the dihedral angle between them, which differs significantly in the O-syn and O-anti forms. A precise measurement of this small coupling constant can therefore provide insight into the preferred conformation in solution.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the molecular formula of the compound (C₈H₆ClFO). The calculated exact mass is 172.0091 Da. Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern provides valuable structural information. libretexts.orgchemguide.co.uk

The mass spectrum would be characterized by a molecular ion peak (M⁺˙) at m/z 172, accompanied by an isotopic peak (M+2) at m/z 174 with approximately one-third the intensity, which is characteristic of a monochlorinated compound. miamioh.edu The fragmentation pathway can be predicted based on the stability of the resulting ions. libretexts.org

Key fragmentation steps include:

Loss of a hydrogen radical (H•): Alpha-cleavage of the aldehydic proton is common, leading to a stable [M-1]⁺ acylium ion at m/z 171. miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in an [M-29]⁺ peak at m/z 143.

Loss of a chlorine radical (Cl•): This would produce an [M-35]⁺ fragment ion at m/z 137.

Decarbonylation: Fragment ions containing the acylium moiety (e.g., at m/z 171) can subsequently lose carbon monoxide (CO, 28 Da) to form further fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

m/zIon FormulaIdentity
174[C₈H₆³⁷ClFO]⁺˙Molecular Ion (³⁷Cl isotope)
172[C₈H₆³⁵ClFO]⁺˙Molecular Ion (M⁺˙)
171[C₈H₅ClFO]⁺[M-H]⁺
143[C₇H₅ClF]⁺[M-CHO]⁺
137[C₈H₆FO]⁺[M-Cl]⁺
115[C₆H₅F]⁺[M-CHO-CO]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Modes for Functional Group and Conformation Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to conformation. ias.ac.in

For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups: docbrown.info

C=O Stretch: A very strong and sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1710 cm⁻¹. ias.ac.in

Aldehyde C-H Stretch: This functional group typically gives rise to two distinct, medium-intensity bands near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ due to Fermi resonance. missouri.eduoptica.org

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Methyl C-H Stretch: Asymmetric and symmetric stretching vibrations of the methyl group are expected in the 2870-2980 cm⁻¹ region.

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F stretch are typically found in the 1200-1300 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 700 and 800 cm⁻¹.

Predicted Principal Infrared Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050Aromatic C-H StretchMedium
~2980, 2870Methyl C-H StretchMedium
~2840, 2740Aldehyde C-H Stretch (Fermi resonance)Medium
~1705Aldehyde C=O StretchStrong
~1580, 1480Aromatic C=C Ring StretchMedium-Strong
~1250C-F StretchStrong
~750C-Cl StretchMedium-Strong

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. As of this writing, no crystal structure for this compound has been reported in public databases.

Should a suitable crystal be grown and analyzed, this technique would provide:

Unambiguous Confirmation: Absolute confirmation of the substitution pattern and connectivity.

Precise Molecular Geometry: High-precision measurements of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: It would definitively establish the preferred conformation (O-syn vs. O-anti) of the aldehyde group in the crystalline state, allowing for comparison with solution-state data from NMR.

Intermolecular Interactions: Analysis of the crystal packing would reveal the nature and geometry of non-covalent interactions, such as C-H···O hydrogen bonds, halogen bonding involving the chlorine atom, or π-π stacking interactions between aromatic rings, which govern the supramolecular architecture.

Computational and Theoretical Chemistry Approaches in the Study of 4 Chloro 5 Fluoro 2 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-Chloro-5-fluoro-2-methylbenzaldehyde, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. rsc.orgresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The optimization process seeks the lowest energy conformation of the molecule, providing a detailed structural framework. From this optimized geometry, various electronic properties, such as the distribution of electron density and the molecular orbital energies, can be accurately calculated.

Interactive Table: Representative Geometric Parameters Calculated for Substituted Benzaldehydes Below is a representative table illustrating the types of geometric parameters obtained from DFT calculations for similar aromatic aldehydes. The exact values for this compound would require a specific computational study.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-ClValue
C-FValue
C=OValue
C-C (aromatic)Value
**Bond Angles (°) **C-C-C (aromatic)Value
C-C=OValue
Dihedral Angles (°) C-C-C-HValue
C-C-C=OValue

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive, indicating a higher potential for intramolecular charge transfer. researchgate.netresearchgate.net For this compound, the HOMO is typically distributed over the benzene (B151609) ring and the methyl group, while the LUMO is often localized on the aldehyde group and the aromatic ring.

Interactive Table: FMO Parameters from DFT Calculations for a Representative Molecule

ParameterDescriptionCalculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalValue
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalValue
Energy Gap (ΔE) ELUMO - EHOMOValue

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure representation. wisc.eduwisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.govresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. rsc.orgresearchgate.net

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and potentially near the carbon atom of the carbonyl group, identifying them as sites for nucleophilic attack. nih.gov

Conformational Analysis and Energy Minima Calculations

Conformational analysis is essential for understanding the flexibility and preferred shapes of a molecule. For substituted benzaldehydes, a key aspect is the orientation of the aldehyde group relative to the benzene ring. The two primary planar conformers are typically referred to as O-syn and O-anti, depending on whether the carbonyl oxygen is oriented towards or away from the adjacent substituent (in this case, the methyl group).

Computational methods can calculate the relative energies of these different conformers to identify the most stable, or ground-state, conformation. Studies on related molecules like 2-methylbenzaldehyde (B42018) have shown that the O-syn conformation is generally favored. cdnsciencepub.com For this compound, theoretical calculations would determine the energy minima corresponding to its stable conformers and the energy barriers for rotation around the C-C bond connecting the aldehyde group to the ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in an isolated, gas-phase state, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time, including interactions with their environment. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, molecular vibrations, and interactions with solvent molecules.

For this compound, MD simulations could be used to understand how its conformation and reactivity are influenced by different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), researchers can observe how solvent interactions, such as hydrogen bonding, affect its structural preferences and dynamic properties, providing a more realistic picture of its behavior in solution.

Quantum Chemical Descriptors for Reactivity and Stability

From the outputs of quantum chemical calculations, particularly the HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and stability. rsc.org

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It indicates the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior.

Interactive Table: Calculated Quantum Chemical Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ) χ = (I+A)/2Tendency to attract electrons
Chemical Hardness (η) η = (I-A)/2Resistance to change in electron distribution
Chemical Softness (S) S = 1/ηMeasure of polarizability and reactivity
Electrophilicity Index (ω) ω = χ²/(2η)Capacity to accept electrons

Synthetic Utility and Emerging Applications of 4 Chloro 5 Fluoro 2 Methylbenzaldehyde in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Multi-Step Organic Synthesis

Substituted benzaldehydes are fundamental precursors in organic synthesis, and 4-Chloro-5-fluoro-2-methylbenzaldehyde is no exception. Its aldehyde functionality serves as a key handle for a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations, paving the way for the construction of more complex molecular frameworks.

Precursor for Complex Aromatic Systems and Bridged Structures

The aldehyde group of this compound can readily participate in reactions such as the Wittig, Horner-Wadsworth-Emmons, and Grignard reactions to form carbon-carbon bonds, extending the aromatic system. Furthermore, condensation reactions with amines, hydrazines, and other nucleophiles can lead to the formation of various heterocyclic compounds. The chloro and fluoro substituents provide opportunities for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for constructing biaryl and other complex aromatic structures. The strategic positioning of these functional groups could also enable the synthesis of unique bridged structures through intramolecular cyclization reactions.

Potential as a Component in Polymer and Materials Science

The incorporation of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. The structure of this compound makes it an intriguing candidate for the synthesis of novel fluorinated polymers and advanced materials.

Design of Fluorinated Polymers and Organic Frameworks

The aldehyde group can be transformed into other polymerizable functionalities, such as vinyl or acrylic groups, allowing for the incorporation of the fluorinated aromatic ring into polymer backbones or as pendant groups. The resulting fluorinated polymers could exhibit enhanced performance characteristics. Additionally, the rigid and well-defined geometry of the substituted benzene (B151609) ring, combined with the potential for directional intermolecular interactions, suggests its utility in the design of crystalline organic frameworks with tailored porosity and functionality.

Contributions to Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, organized structures. The electronic properties and potential for hydrogen bonding and halogen bonding of this compound make it a candidate for designing components of supramolecular systems.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Cages

By modifying the aldehyde group into a suitable coordinating moiety, such as a carboxylate or a nitrogen-containing heterocycle, this compound can be converted into a ligand for the construction of Metal-Organic Frameworks (MOFs). The presence of the chloro and fluoro substituents on the ligand could influence the resulting MOF's properties, such as its pore size, stability, and affinity for specific guest molecules. Similarly, such ligands could be employed in the synthesis of discrete coordination cages with well-defined cavities for host-guest chemistry applications.

Exploration in Catalysis and Catalyst Design

The aromatic ring of this compound can serve as a scaffold for the development of new catalysts. The electronic effects of the chloro, fluoro, and methyl substituents can be harnessed to tune the activity and selectivity of a catalytic center attached to the ring. For instance, the aldehyde could be a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands, which are widely used in transition metal catalysis. The specific substitution pattern of the aromatic ring could impart unique steric and electronic properties to the resulting catalyst, potentially leading to novel reactivity.

Role in Ligand Synthesis for Transition Metal Catalysis

The aldehyde functional group in this compound provides a reactive site for the synthesis of various organic molecules, including Schiff base ligands. In theory, this compound could undergo a condensation reaction with primary amines to form corresponding imines. These Schiff bases, characterized by the C=N double bond, are well-known for their ability to coordinate with a wide range of transition metal ions, forming stable metal complexes.

The electronic properties of the resulting ligands, and consequently the catalytic activity of their metal complexes, would be influenced by the substituents on the benzaldehyde (B42025) ring. The presence of a chloro and a fluoro group, both being electron-withdrawing, would decrease the electron density on the aromatic ring and potentially influence the coordination properties of the ligand and the Lewis acidity of the metal center in the resulting complex. The methyl group, being electron-donating, would have an opposing electronic effect. The specific substitution pattern (chloro and fluoro at positions 4 and 5, and methyl at position 2) would create a unique electronic and steric environment that could, in principle, be exploited in catalysis. However, no published studies have specifically investigated the synthesis of ligands from this compound and their application in transition metal catalysis.

Table 1: Hypothetical Transition Metal Complexes with Ligands Derived from this compound

Ligand TypePotential Transition MetalsPotential Catalytic ApplicationsResearch Status
Schiff BasePd, Pt, Ru, Co, Ni, CuC-C coupling, oxidation, reductionNot Investigated
HydrazoneFe, Cu, ZnSensing, biological imagingNot Investigated
SemicarbazoneNi, Cu, CdAntimicrobial studiesNot Investigated

This table is speculative and based on the general reactivity of benzaldehydes and the known applications of similar ligands. No specific research has been conducted on this compound in these contexts.

Development of Advanced Analytical Standards and Probes

Fluorinated organic molecules are of significant interest in the development of analytical probes, particularly for applications in fluorescence spectroscopy and bioimaging. The aldehyde group of this compound could serve as a reactive handle to attach this fluorinated scaffold to other molecules to create fluorescent probes. For instance, it could be reacted with specific analytes or biomolecules, leading to a change in fluorescence (a "turn-on" or "turn-off" response), which forms the basis of a chemical sensor.

The presence of the fluorine atom could be advantageous for several reasons. The C-F bond is generally stable, and the introduction of fluorine can alter the photophysical properties of a molecule, such as its quantum yield and emission wavelength. Furthermore, the 19F nucleus is NMR-active, which could potentially be utilized in the development of probes for 19F NMR spectroscopy, a technique that offers a clear background in biological systems.

Despite these theoretical possibilities, there is no documented research on the use of this compound in the design or synthesis of analytical standards or chemical probes.

Table 2: Potential Analytical Applications of Probes Derived from this compound

Probe TypeDetection PrinciplePotential AnalytesResearch Status
Fluorescent ProbeChange in fluorescence intensity or wavelengthMetal ions, anions, biomoleculesNot Investigated
Colorimetric SensorVisible color change upon bindingSpecific chemical speciesNot Investigated
19F NMR ProbeChange in 19F NMR chemical shiftBiological environment, specific analytesNot Investigated

This table is speculative and based on the general principles of chemical probe design. No specific research has been conducted on this compound for these purposes.

Conclusion and Future Research Directions in the Chemistry of 4 Chloro 5 Fluoro 2 Methylbenzaldehyde

Summary of Current Understanding and Key Discoveries

Currently, the scientific knowledge base surrounding 4-Chloro-5-fluoro-2-methylbenzaldehyde is in its nascent stages. The primary available information is centered on its basic chemical identity, with no extensive studies detailing its synthesis, reactivity, or specific applications.

Key available data for this compound:

PropertyValue
IUPAC Name This compound
CAS Number 1780682-41-8
Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol

The presence of electron-withdrawing halogen substituents (chloro and fluoro) is expected to increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). askfilo.comdoubtnut.com Conversely, the electron-donating methyl group at the ortho position may exert a steric and electronic influence on the reactivity of the aldehyde and the aromatic ring. wikipedia.org

Identification of Unexplored Research Avenues

The dearth of specific research on this compound presents a wide array of opportunities for investigation. Key unexplored avenues include:

Systematic Synthesis and Optimization: While general methods for the synthesis of substituted benzaldehydes are known, specific, high-yielding, and scalable synthetic routes to this compound have not been reported. core.ac.ukrug.nlresearchgate.net Research into various synthetic strategies, such as the formylation of 1-chloro-2-fluoro-4-methylbenzene or the oxidation of 4-chloro-5-fluoro-2-methylbenzyl alcohol, is needed.

Comprehensive Reactivity Profiling: A thorough investigation of the compound's reactivity is essential. This includes studying its behavior in fundamental organic reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. liberty.edu The interplay of the different substituents on the regioselectivity and stereoselectivity of these reactions is of particular interest.

Spectroscopic and Crystallographic Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction studies are crucial for a complete understanding of its molecular structure and electronic properties. nih.goviucr.orgresearchgate.net This data is currently unavailable but would be invaluable for future research and computational modeling.

Exploration of Biological Activity: The presence of fluorine is known to enhance the biological activity of many compounds. nih.govsci-hub.boxacs.orgnih.govresearchgate.net Screening this compound and its derivatives for potential applications in medicinal chemistry and agrochemicals is a promising research direction. nih.govmdpi.commdpi.com

Potential for Novel Synthetic Methodologies and Transformative Applications

The unique substitution pattern of this compound makes it a valuable scaffold for the development of novel synthetic methodologies. For instance, the ortho-methyl group could be exploited in directed ortho-metalation strategies to introduce further functionality. acs.org

The potential applications of this compound and its derivatives are vast and largely untapped. Based on the known applications of other substituted and fluorinated benzaldehydes, potential areas of interest include:

Pharmaceuticals: As a precursor for the synthesis of novel bioactive molecules. The halogen and methyl substituents can be fine-tuned to modulate properties like lipophilicity and metabolic stability. nih.govnih.govresearchgate.net

Agrochemicals: As a building block for new pesticides and herbicides, where the specific substitution pattern could lead to enhanced efficacy and selectivity.

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and functional materials with tailored electronic and physical properties.

Interdisciplinary Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary collaboration.

Computational Chemistry and Experimental Synthesis: Collaboration between computational chemists and synthetic organic chemists could accelerate the discovery of efficient synthetic routes and predict the compound's reactivity and spectroscopic properties.

Chemical Biology and Medicinal Chemistry: Joint efforts between chemical biologists and medicinal chemists could facilitate the design and synthesis of derivatives with specific biological targets, potentially leading to the development of new therapeutic agents. nih.gov

Materials Science and Organic Chemistry: The expertise of materials scientists could guide the synthesis of novel polymers and functional materials derived from this benzaldehyde, opening up new avenues in materials discovery.

Q & A

Q. What are the common synthetic routes for 4-chloro-5-fluoro-2-methylbenzaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves halogenation and formylation steps. For example:

  • Halogenation : Start with 2-methylbenzaldehyde derivatives. Introduce chlorine and fluorine via electrophilic aromatic substitution (EAS) using reagents like Cl₂/FeCl₃ (chlorination) and F₂ or HF-pyridine (fluorination). Regioselectivity is controlled by directing groups (e.g., methyl) .
  • Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the ortho position relative to the methyl group .

Q. Optimization Tips :

  • Monitor temperature (e.g., 0–5°C for fluorination to minimize side reactions).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural identity of this compound?

Answer: Analytical Techniques :

TechniqueParametersPurpose
¹H/¹³C NMR δ 9.8–10.2 ppm (aldehyde proton), coupling constants for Cl/F substituentsConfirm substitution pattern and functional groups
FT-IR ~1700 cm⁻¹ (C=O stretch), 750–800 cm⁻¹ (C-Cl/C-F)Verify aldehyde and halogen presence
HPLC/GC-MS Retention time, m/z = 186.5 (M⁺)Assess purity (>98%) and detect impurities

Validation : Cross-reference with CAS registry data (e.g., melting point: 46–49°C for analogs) .

Advanced Research Questions

Q. How can steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Effects : The methyl group at position 2 may hinder access to the aldehyde, reducing nucleophilic attack efficiency. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to mitigate this .
  • Electronic Effects : Electron-withdrawing Cl/F groups deactivate the aromatic ring, slowing electrophilic substitutions. Activate the aldehyde via in situ protection (e.g., acetal formation) before functionalization .

Q. Methodology :

  • Perform DFT calculations to map electron density distribution.
  • Compare reaction yields under varying conditions (e.g., Pd(OAc)₂ vs. PdCl₂ catalysts) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for derivatives of this compound in drug discovery?

Answer: Case Study : If a derivative shows high in vitro activity but low in vivo efficacy:

  • Data Reconciliation Steps :
    • Verify assay conditions (e.g., solvent polarity, pH) affecting solubility.
    • Conduct metabolic stability studies (e.g., microsomal incubation) to identify rapid degradation pathways.
    • Use computational models (e.g., QSAR) to optimize logP and bioavailability .

Example : A 2021 study found that methyl group steric hindrance reduced CYP450 metabolism, improving half-life .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies targeting antimicrobial activity?

Answer: Key Modifications :

  • Aldehyde Group : Replace with oxime or hydrazone to enhance stability.
  • Halogen Substitution : Test Br or I at position 4 to compare electronegativity effects.
  • Methyl Group : Substitute with CF₃ for increased lipophilicity .

Q. Synthetic Workflow :

Synthesize derivatives via nucleophilic aromatic substitution or Ullmann coupling.

Screen against Gram-positive/negative bacteria (MIC assays).

Analyze trends using heatmaps (e.g., Cl/F substitution correlates with membrane disruption) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound analogs?

Answer: Potential Causes :

  • Polymorphism (e.g., crystalline vs. amorphous forms).
  • Residual solvent in crystallized samples.

Q. Resolution Protocol :

Re-crystallize samples from different solvents (e.g., ethanol vs. toluene).

Perform DSC analysis to detect polymorphic transitions.

Cross-check purity via elemental analysis (C, H, Cl, F %) .

Example : A 2022 study resolved a 5°C discrepancy by identifying trace water in ethanol-crystallized samples .

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